(2R)-2-amino-3-(trifluoromethoxy)propanoic acid
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Overview
Description
(2R)-2-amino-3-(trifluoromethoxy)propanoic acid is a compound that features a trifluoromethoxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethoxylation reagents, which can be prepared through various synthetic routes . The reaction conditions often involve the use of catalysts such as palladium or boron reagents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(trifluoromethoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(2R)-2-amino-3-(trifluoromethoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(trifluoromethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-(trifluoromethyl)propanoic acid: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
(2R)-2-amino-3-(difluoromethoxy)propanoic acid: Contains a difluoromethoxy group.
(2R)-2-amino-3-(fluoromethoxy)propanoic acid: Features a fluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (2R)-2-amino-3-(trifluoromethoxy)propanoic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .
Properties
Molecular Formula |
C4H6F3NO3 |
---|---|
Molecular Weight |
173.09 g/mol |
IUPAC Name |
(2R)-2-amino-3-(trifluoromethoxy)propanoic acid |
InChI |
InChI=1S/C4H6F3NO3/c5-4(6,7)11-1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m1/s1 |
InChI Key |
BGDJXHSDJCFWPX-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)OC(F)(F)F |
Canonical SMILES |
C(C(C(=O)O)N)OC(F)(F)F |
Origin of Product |
United States |
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